methyl 2-[3-(trifluoromethyl)phenoxy]propanoate
Description
Chemical Classification and Structural Features of Phenoxypropanoate Derivatives
Phenoxypropanoate derivatives are characterized by a phenoxy group (C₆H₅O-) linked to a propanoate moiety. The core structure consists of a phenyl ring connected via an ether linkage to a propanoic acid or ester group. The versatility of this scaffold arises from the potential for substitution at various positions on both the aromatic ring and the propanoate side chain.
The general structure can be described as an aryl group linked through an oxygen atom to the α-carbon of a propionate (B1217596) group. Methyl 2-[3-(trifluoromethyl)phenoxy]propanoate fits this classification perfectly:
Aryl Group : A phenyl ring substituted with a trifluoromethyl (-CF₃) group at the meta (3-position).
Ether Linkage : The characteristic -O- bond connecting the aromatic ring to the aliphatic chain.
Propanoate Group : A three-carbon carboxylate ester, specifically a methyl ester, with the ether linkage at the second carbon (α-position).
This arrangement is common to a large family of compounds, including many commercial herbicides known as "fops," such as Haloxyfop-methyl. nih.gov The precise location and nature of the substituents on the phenyl ring are critical determinants of the molecule's chemical properties and biological activity.
Table 1: Structural Comparison of Selected Phenoxypropanoate Derivatives
| Compound Name | Molecular Formula | Core Structure | Key Substituents |
|---|---|---|---|
| Methyl 2-phenoxypropanoate | C₁₀H₁₂O₃ | Phenoxypropanoate | None on phenyl ring |
| This compound | C₁₁H₁₁F₃O₃ | Phenoxypropanoate | 3-(Trifluoromethyl) on phenyl ring |
| Haloxyfop-methyl | C₁₆H₁₃ClF₃NO₄ | Phenoxypropanoate | 3-chloro-5-(trifluoromethyl)pyridin-2-yl group attached to the phenoxy ring nih.gov |
| Fluazifop | C₁₅H₁₂F₃NO₄ | Phenoxypropanoate | (5-trifluoromethylpyridin-2-yl)oxy group attached to the phenoxy ring wikipedia.org |
Historical Development of Substituted Phenoxypropanoates in Academic Research
The academic and industrial exploration of substituted phenoxy-alkanoic acids began in earnest in the mid-20th century, following the discovery of the herbicidal properties of compounds like 2,4-dichlorophenoxyacetic acid (2,4-D). This spurred research into related structures, including the phenoxypropanoates.
A significant milestone was the development of the aryloxyphenoxypropionate ("fop") herbicides. These compounds were found to be potent and selective inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme in grasses, a mode of action distinct from the auxin-mimicking activity of earlier phenoxy herbicides. This discovery opened a new chapter in herbicide science, leading to the synthesis and commercialization of numerous analogs throughout the 1970s and 1980s.
In parallel, research in medicinal chemistry explored structurally similar compounds for therapeutic applications. For example, studies on substituted (2-phenoxyphenyl)acetic acids, which share the phenoxy-aryl core, identified compounds with significant anti-inflammatory activity. nih.gov This dual-track development in both agrochemical and pharmaceutical research highlights the versatility of the substituted phenoxy-aliphatic acid scaffold.
Significance of the Trifluoromethyl Group in the Design of Biologically Active Phenoxypropanoates
The incorporation of a trifluoromethyl (-CF₃) group is a widely used and highly effective strategy in the design of biologically active molecules. bohrium.com Its presence in this compound is significant, imparting properties that are known to enhance biological efficacy and pharmacokinetic profiles. mdpi.com The medicinal use of the trifluoromethyl group dates back to the mid-1940s and has since become a cornerstone of modern drug design. wikipedia.org
Key properties conferred by the trifluoromethyl group include:
Increased Lipophilicity : The -CF₃ group is significantly more lipophilic (fat-soluble) than a hydrogen or methyl group, with a Hansch π value of +0.88. mdpi.com This property can enhance a molecule's ability to cross biological membranes, which is crucial for reaching its target site within an organism. mdpi.comresearchgate.net
Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry (bond dissociation energy of ~485 kJ/mol), making the -CF₃ group highly resistant to metabolic oxidation. mdpi.com In drug design, this often translates to a longer biological half-life and improved bioavailability.
Electronic Effects : As a powerful electron-withdrawing group, the -CF₃ group can significantly alter the acidity or basicity of nearby functional groups and modify the electronic nature of the aromatic ring. mdpi.com This can influence how the molecule binds to its biological target, potentially increasing affinity and selectivity. mdpi.com
Steric Influence : The trifluoromethyl group is larger than a methyl group and can serve as a bioisostere for other groups like chlorine. mdpi.com This steric bulk can optimize the fit of a molecule into a receptor's binding pocket.
The utility of the trifluoromethyl-phenoxy motif is evident in numerous successful commercial products, including the antidepressant fluoxetine (B1211875) and the glaucoma medication travoprost. mdpi.com
Table 2: Comparison of Physicochemical Properties: Methyl vs. Trifluoromethyl Group
| Property | Methyl Group (-CH₃) | Trifluoromethyl Group (-CF₃) | Significance in Bioactive Design |
|---|---|---|---|
| van der Waals Radius | 2.00 Å | 2.44 Å | Influences steric fit in binding sites. |
| Hansch Lipophilicity Parameter (π) | +0.56 | +0.88 mdpi.com | Higher value indicates increased lipophilicity, potentially improving membrane permeability. mdpi.com |
| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing mdpi.com | Alters molecular interactions and binding affinity. mdpi.com |
| Metabolic Stability | Susceptible to oxidation | Highly resistant to oxidation mdpi.com | Increases metabolic stability and biological half-life. mdpi.com |
Current Research Gaps and Future Directions for this compound Studies
While the broader class of aryloxyphenoxypropionates is well-studied, specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature. This presents several research gaps and opportunities for future investigation.
Positional Isomerism : Much of the existing research on trifluoromethyl-substituted phenoxy compounds focuses on the para (4-position) isomer, largely due to its prevalence in successful drugs like fluoxetine. The biological and chemical properties of the meta (3-position) isomer, as found in the subject compound, are less characterized. A significant research gap exists in the comparative analysis of how the 3-CF₃ substitution versus the 4-CF₃ substitution affects target binding, selectivity, and metabolic fate in both herbicidal and pharmacological contexts.
Biological Screening : There is a lack of comprehensive screening data for this compound. Future research could involve evaluating its activity against a range of biological targets, including the ACCase enzyme (for herbicidal potential) and various receptors and enzymes relevant to human health (for pharmaceutical potential). Its structural similarity to known bioactive molecules suggests it is a candidate for such screening programs.
Chiral Properties : The molecule contains a chiral center at the second carbon of the propanoate chain. In many aryloxyphenoxypropionate herbicides, only one enantiomer (typically the R-enantiomer) is biologically active. A key area for study would be the stereoselective synthesis of the R- and S-enantiomers of this compound and the subsequent evaluation of their individual biological activities.
Synthetic Utility : The compound could serve as a valuable building block or intermediate in organic synthesis. google.com Research could explore its use in the creation of more complex molecules, leveraging the unique electronic and steric properties imparted by the 3-trifluoromethylphenoxy moiety.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[3-(trifluoromethyl)phenoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-7(10(15)16-2)17-9-5-3-4-8(6-9)11(12,13)14/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKIVMBNEYBNAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=CC(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501241490 | |
| Record name | Methyl 2-[3-(trifluoromethyl)phenoxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501241490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667412-72-8 | |
| Record name | Methyl 2-[3-(trifluoromethyl)phenoxy]propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=667412-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[3-(trifluoromethyl)phenoxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501241490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Derivatization of Methyl 2 3 Trifluoromethyl Phenoxy Propanoate
Strategic Approaches to the Synthesis of the Phenoxypropanoate Core Structure
Pathways for the Formation of the Phenoxy Ether Linkage
The central ether bond in methyl 2-[3-(trifluoromethyl)phenoxy]propanoate is typically formed through nucleophilic substitution reactions. Two classical and widely employed methods for this transformation are the Williamson ether synthesis and the Ullmann condensation.
Williamson Ether Synthesis: This robust and versatile method involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org In the context of synthesizing the target molecule, this would entail the deprotonation of 3-(trifluoromethyl)phenol (B45071) to form the corresponding phenoxide, which then acts as a nucleophile. This phenoxide subsequently displaces a leaving group from a methyl 2-halopropanoate, such as methyl 2-bromopropanoate. The reaction is an SN2 process, and its efficiency is influenced by the choice of base, solvent, and reaction temperature. masterorganicchemistry.comyoutube.com Common bases used to generate the phenoxide include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar apathetic solvent like dimethylformamide (DMF).
Ullmann Condensation: The Ullmann condensation provides an alternative route, particularly useful for the formation of diaryl ethers, but also applicable here. wikipedia.org This copper-catalyzed reaction couples an aryl halide with an alcohol or phenol (B47542). mdpi.com In a plausible synthetic route, 3-(trifluoromethyl)bromobenzene could be reacted with methyl 2-hydroxypropanoate in the presence of a copper catalyst and a base. organic-chemistry.org Modern iterations of the Ullmann reaction often employ soluble copper catalysts with ligands, which can lead to higher yields and milder reaction conditions compared to the traditional high-temperature approach. wikipedia.org
A comparison of these two methods is presented in the table below.
| Feature | Williamson Ether Synthesis | Ullmann Condensation |
| Nucleophile | Phenoxide | Alcohol/Phenol |
| Electrophile | Alkyl halide | Aryl halide |
| Catalyst | Not required (base is) | Copper (I) or (II) salts/complexes |
| Typical Solvents | DMF, Acetonitrile, THF | DMF, DMSO, NMP |
| Reaction Temp. | 50-100 °C | Often >150 °C (traditional) |
Methods for Esterification to Form Methyl Propanoate Derivatives
The final step in many synthetic sequences, or a preceding one, is the formation of the methyl ester. This is typically achieved by the esterification of the corresponding carboxylic acid, 2-[3-(trifluoromethyl)phenoxy]propanoic acid.
Fischer-Speier Esterification: This is a classic and acid-catalyzed esterification method. The carboxylic acid is reacted with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). cerritos.eduorganic-chemistry.orgmasterorganicchemistry.com The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the formation of the ester. nrochemistry.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of the alcohol. masterorganicchemistry.com
Reaction with Diazomethane (B1218177): For a milder and often quantitative esterification, diazomethane (CH₂N₂) or its safer substitute, (trimethylsilyl)diazomethane (TMSCHN₂), can be employed. libretexts.orgwordpress.com Carboxylic acids react readily with diazomethane to yield methyl esters and nitrogen gas. libretexts.org The reaction proceeds via an initial acid-base reaction to form a carboxylate, which then acts as a nucleophile in an SN2 reaction. libretexts.org While highly efficient, the toxicity and explosive nature of diazomethane necessitate careful handling.
The following table summarizes key aspects of these esterification methods.
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Fischer-Speier | Carboxylic acid, Methanol, Acid catalyst (e.g., H₂SO₄) | Reflux | Inexpensive reagents, scalable | Reversible, requires excess alcohol |
| Diazomethane | Carboxylic acid, Diazomethane (or TMSCHN₂) | Mild, often room temp | High yield, irreversible | Toxic and explosive reagent |
Introduction and Functionalization of the Trifluoromethyl Moiety on the Aromatic Ring
One common strategy involves the synthesis from trifluoromethyl benzene, which can undergo nitration, followed by reduction of the nitro group to an amine, diazotization, and finally hydrolysis to the phenol. fluoromart.com Another approach is the [3+3] cyclization of 1,3-bis(silyl enol ethers) with α,β-unsaturated trifluoromethyl ketones. fluoromart.com
Direct trifluoromethylation of phenol itself is challenging due to the ortho- and para-directing nature of the hydroxyl group. However, methods for the silver-mediated oxidative trifluoromethylation of unprotected phenols have been developed. fluoromart.comresearchgate.net More recent advancements include visible-light-promoted multiple trifluoromethylation of phenol derivatives using CF₃I. chemistryviews.org
Stereoselective Synthesis and Enantiomeric Resolution
This compound possesses a chiral center at the C2 position of the propanoate moiety. The synthesis of enantiomerically pure forms is often necessary for biological applications. This can be achieved through asymmetric synthesis or by resolving the racemic mixture.
Asymmetric Synthesis Techniques for Chiral Propanoate Centers
Asymmetric synthesis aims to create a specific enantiomer directly. This can be accomplished by using chiral auxiliaries, chiral catalysts, or chiral starting materials. For the synthesis of chiral 2-phenoxypropanoates, an asymmetric Michael addition to a suitable precursor could be a viable strategy. chemrxiv.org For instance, a chiral Lewis acid could catalyze the addition of a nucleophile to an α,β-unsaturated ester, establishing the stereocenter. While specific examples for the target molecule are not prevalent in the literature, the principles of asymmetric synthesis are broadly applicable. nih.gov
Chromatographic and Enzymatic Methods for Enantiomeric Separation
The separation of a racemic mixture into its constituent enantiomers is known as resolution.
Chromatographic Separation: Chiral column chromatography is a powerful technique for separating enantiomers. wikipedia.org The racemic mixture of this compound can be passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase. The differential interaction of the enantiomers with the chiral stationary phase leads to their separation.
Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes, often lipases, to resolve racemic mixtures. nih.gov For example, the racemic ester can be subjected to hydrolysis catalyzed by a lipase. The enzyme will selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. mdpi.com These two compounds can then be separated by conventional methods. Studies on the resolution of (R,S)-2-phenoxy-propionic acid methyl ester have shown high enantiomeric excess can be achieved under optimized conditions. nih.gov
The table below provides an overview of resolution techniques.
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase | High resolution, applicable to small quantities | Expensive columns, requires specialized equipment |
| Enzymatic Resolution | Enantioselective catalysis by an enzyme | Mild reaction conditions, high enantioselectivity | Enzyme cost and stability, requires separation of product and unreacted starting material |
Characterization of Stereochemical Purity in this compound Analogs
The biological activity of chiral molecules is often enantiomer-dependent. Therefore, the accurate determination of stereochemical purity is paramount in the development of analogs of this compound. High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is a powerful and widely used technique for the enantioseparation of phenoxypropanoate derivatives.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in resolving enantiomers of this class of compounds. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to differential retention times. Factors influencing the separation efficiency include the nature of the polysaccharide backbone (cellulose or amylose), the type of derivatization on the polysaccharide (e.g., carbamate (B1207046) or benzoate), and the substituents on the phenylcarbamate moieties. nih.govnih.gov
The choice of the mobile phase is also critical for achieving optimal separation. In normal-phase HPLC, a mixture of a non-polar solvent like n-hexane and a polar modifier such as an alcohol (e.g., isopropanol (B130326) or ethanol) is commonly used. The type and concentration of the alcohol can significantly impact retention times and enantioselectivity. Interestingly, the elution order of enantiomers can sometimes be reversed depending on the specific CSP and the composition of the mobile phase. nih.gov Temperature is another parameter that can be adjusted to fine-tune the separation, although its effect can be complex, sometimes leading to an unusual increase in retention with increasing temperature for certain arylpropionic acid derivatives. nih.gov
Table 1: Chiral HPLC Separation of Phenoxypropanoate Analogs
| Chiral Stationary Phase (CSP) | Mobile Phase | Effect on Separation |
|---|---|---|
| Cellulose-based (e.g., Chiralcel® OD) | n-Hexane/Isopropanol | Effective for baseline separation of many phenoxypropionate enantiomers. |
| Amylose-based (e.g., Chiralpak® AD) | n-Hexane/Ethanol | Can exhibit different selectivity compared to cellulose-based CSPs, sometimes reversing the enantiomer elution order. nih.gov |
Rational Design and Synthesis of Novel Analogs and Hybrids
The rational design of novel analogs and hybrids of this compound aims to modulate its physicochemical and biological properties. This is achieved through systematic structural modifications of its core components.
The trifluoromethyl (-CF3) group is a key feature of the molecule, significantly influencing its lipophilicity, metabolic stability, and binding interactions with biological targets. The position and presence of the -CF3 group on the phenyl ring can have a profound impact on the compound's activity.
Structure-activity relationship (SAR) studies on related compounds, such as herbicides, have shown that the location of the trifluoromethyl group is crucial. researchgate.net Modifications can include altering the position of the -CF3 group (e.g., from meta to ortho or para) or introducing additional substituents on the phenyl ring. These changes can affect the electronic properties of the ring and its steric profile, thereby influencing interactions with target proteins. The strong electron-withdrawing nature of the trifluoromethyl group can enhance interactions like hydrogen bonding and electrostatic interactions. nih.gov Furthermore, its size, which is larger than a methyl group, can lead to improved hydrophobic interactions and potentially increased selectivity for a biological target. nih.gov
The propanoate ester group is a prime site for derivatization to create novel analogs with altered properties. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups.
One common derivatization is the formation of amides through reaction with various amines. This transformation can be achieved by first converting the carboxylic acid to an acyl chloride, followed by reaction with an amine. Alternatively, direct amidation of the ester is also possible. The introduction of an amide linkage allows for the incorporation of a wide range of substituents, enabling the exploration of new chemical space and the potential for additional hydrogen bonding interactions.
Modification at the chiral center is more synthetically challenging but offers the potential to significantly alter the molecule's three-dimensional structure and biological activity. This could involve the synthesis of analogs with different alkyl or functionalized substituents at the chiral carbon.
Table 2: Examples of Derivatization at the Propanoate Moiety
| Starting Material | Reagents and Conditions | Product | Purpose of Derivatization |
|---|---|---|---|
| Methyl 2-phenoxypropanoate | 1. NaOH, H2O/MeOH (Hydrolysis) | 2-Phenoxypropanoic acid | Intermediate for further derivatization. |
The hybridization of the phenoxypropanoate scaffold with various heterocyclic moieties is a promising strategy for the development of novel compounds with potentially enhanced or new biological activities. This approach, often termed molecular hybridization, combines the structural features of two or more pharmacophores to create a single molecule with a multi-target profile or improved properties.
Biological Activity and Mechanistic Insights of Methyl 2 3 Trifluoromethyl Phenoxy Propanoate and Analogs
Molecular and Cellular Mechanisms of Action
The herbicidal activity of methyl 2-[3-(trifluoromethyl)phenoxy]propanoate and its analogs is initiated by their interaction with a key enzyme, leading to a cascade of biochemical and cellular disruptions.
The primary molecular target for aryloxyphenoxypropionate herbicides is the enzyme Acetyl-Coenzyme A carboxylase (ACCase). scispace.comscielo.br This enzyme is critical for fatty acid biosynthesis, catalyzing the first committed step: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. scispace.com AOPPs are potent, reversible inhibitors of ACCase. nih.govnih.gov
Research has shown that these herbicides specifically inhibit the homomeric (eukaryotic-type) ACCase found in the plastids of grasses. scielo.br They are understood to interact with the carboxyltransferase (CT) domain of the enzyme, the site responsible for transferring the carboxyl group from biotin (B1667282) to acetyl-CoA. scielo.brnih.gov By binding to this domain, AOPPs prevent the formation of malonyl-CoA, effectively halting the production of fatty acids. scielo.brmdpi.com
Studies on trifop, the parent acid of this compound, have demonstrated its potent inhibitory effect on ACCase from susceptible grass species. The inhibition constants (Kis) highlight the high affinity of the herbicide for the enzyme in these species. nih.gov
| Plant Species | Common Name | Susceptibility | Kis Value (µM) | Source |
|---|---|---|---|---|
| Hordeum vulgare | Barley | Susceptible | 0.01 - 0.06 | nih.gov |
| Zea mays | Corn | Susceptible | 0.01 - 0.06 | nih.gov |
| Triticum aestivum | Wheat | Susceptible | 0.01 - 0.06 | nih.gov |
| Spinacia oleracea | Spinach | Tolerant | 16 - 515 | nih.gov |
| Vigna radiata | Mung Bean | Tolerant | 16 - 515 | nih.gov |
The inhibition of ACCase activity directly blocks the de novo fatty acid biosynthesis pathway. scispace.com Fatty acids are fundamental building blocks for a vast array of essential molecules, most notably phospholipids (B1166683) and glycolipids, which are the primary components of all cellular membranes.
With the production of malonyl-CoA halted, the synthesis of new fatty acids ceases. This prevents the formation of the phospholipids required for the creation and maintenance of cell membranes, which is particularly critical in rapidly growing and dividing cells, such as those in meristematic tissues. scielo.brresearchgate.net The disruption of lipid synthesis ultimately leads to a breakdown of membrane integrity. scielo.br A secondary mechanism of toxicity that has been identified is the induction of oxidative stress, caused by the generation of reactive oxygen species which can damage lipids, proteins, and DNA. scispace.comsdiarticle3.com
Following application, AOPP herbicides are absorbed by the foliage and translocated via the phloem to areas of active growth, primarily the meristems (growing points) in shoots and roots. ucanr.edu The cellular effects are concentrated in these regions. The inability to produce new membranes arrests cell division and expansion. scielo.br This leads to a rapid cessation of root and shoot growth.
The physiological symptoms in susceptible grasses are not immediate, typically appearing several days to a week after treatment. ucanr.edu The initial sign is a halt in growth, followed by chlorosis (yellowing) of the newest leaves as meristematic tissues begin to die. ucanr.edu A characteristic symptom is the necrosis and decay of the tissue within the whorl of the youngest leaves, leading to a condition often termed "deadheart," where the growing point becomes brown and rotten. ucanr.edu Older leaves may remain green for some time but will eventually senesce as the plant dies.
Comparative Biological Efficacy and Spectrum of Activity
The utility of this compound and its analogs as herbicides is defined by their potent effect on certain plant groups and their relative safety for others.
AOPP herbicides exhibit a distinct spectrum of activity, demonstrating high potency against most annual and perennial grass species (monocots) while being largely ineffective against broadleaf species (dicots). researchgate.netscielo.br This selectivity is the basis for their widespread use in controlling grassy weeds in crops like soybeans, cotton, and rapeseed. allpesticides.com
The reason for this selectivity lies in the structural differences of the ACCase enzyme between these plant groups. Most dicotyledonous plants possess a heteromeric (prokaryotic-type) ACCase in their plastids, which is composed of multiple subunits. nih.gov This form of the enzyme is structurally different from the homomeric form found in grasses and is not inhibited by AOPP herbicides. scielo.brnih.gov As shown in the table above, the Kis values for trifop against ACCase from tolerant broadleaf species are several orders of magnitude higher than for susceptible grass species, indicating a much lower binding affinity and inhibitory effect. nih.gov
The propanoate moiety of AOPP herbicides contains a chiral center at the C-2 carbon, meaning the molecule exists as two stereoisomers (enantiomers): the R-isomer and the S-isomer. Biological activity is highly dependent on this stereochemistry. The herbicidal effect is almost exclusively associated with the R-enantiomer. nih.govnih.gov
The binding site on the ACCase enzyme is stereoselective, preferentially accommodating the R-isomer. nih.gov A study on the inhibition of wheat ACCase by trifop found that the Kis value for the R-(+)-enantiomer was approximately half that of the racemic (1:1) mixture of R- and S-isomers. nih.gov This indicates that the R-(+)-enantiomer is about twice as effective at inhibiting the enzyme, confirming that it is the herbicidally active form. nih.gov Consequently, many commercial AOPP herbicides are now produced as enantiomerically pure formulations containing only the active R-isomer to increase efficacy.
Molecular Basis of Resistance Development
Resistance to aryloxyphenoxypropionate herbicides, a class of compounds analogous to this compound, has evolved in numerous weed species, posing a significant challenge to effective weed management. The development of resistance is a complex process involving various molecular mechanisms that can be broadly categorized into target-site resistance (TSR) and non-target-site resistance (NTSR).
Biochemical Mechanisms of Target-Site Resistance
Target-site resistance to aryloxyphenoxypropionate herbicides primarily arises from alterations in the enzyme acetyl-CoA carboxylase (ACCase), the biochemical target of this herbicide class. pesticidestewardship.org These alterations, typically resulting from point mutations in the ACCase gene, reduce the binding affinity of the herbicide to the enzyme, thereby diminishing its inhibitory effect. pesticidestewardship.org
Several amino acid substitutions in the carboxyltransferase (CT) domain of the plastidic ACCase have been identified as conferring resistance to aryloxyphenoxypropionates. nih.gov These mutations can lead to varying levels of resistance to different herbicides within the ACCase-inhibiting class.
Key Amino Acid Substitutions Conferring Target-Site Resistance to Aryloxyphenoxypropionates:
| Amino Acid Substitution | Position in ACCase | Weed Species Exhibiting Resistance | Level of Resistance to Aryloxyphenoxypropionates |
| Isoleucine to Leucine | 1781 | Avena fatua (Wild Oat) | Moderate to High |
| Isoleucine to Asparagine | 2041 | Alopecurus myosuroides (Black-grass) | High |
| Tryptophan to Cysteine | 2027 | Leptochloa panicoides (Amazon sprangletop) | High |
| Aspartic Acid to Glycine | 2078 | Avena fatua (Wild Oat), Leptochloa panicoides | High |
| Cysteine to Arginine | 2088 | Avena fatua (Wild Oat) | High |
Research has shown that an Isoleucine-2041-Asparagine substitution in the ACCase of Alopecurus myosuroides confers a high level of resistance to several aryloxyphenoxypropionate herbicides. nih.gov Similarly, mutations at positions 2027 (Tryptophan to Cysteine) and 2078 (Aspartic Acid to Glycine) have been confirmed to endow resistance to cyhalofop-butyl (B1669532) and fenoxaprop-P-ethyl in Amazon sprangletop. nih.gov In some cases, overproduction of the target enzyme, ACCase, has also been suggested as a mechanism of resistance. cambridge.org
Genetic Characterization of Resistance Alleles
The genetic basis of target-site resistance to aryloxyphenoxypropionates has been extensively studied. Resistance is endowed by specific alleles of the ACCase gene that contain single nucleotide polymorphisms (SNPs) leading to the amino acid substitutions detailed in section 3.3.1. nih.gov
For instance, the Trp-2027-Cys substitution in Alopecurus myosuroides results from a TGG to TGC nucleotide change. researchgate.net The inheritance of these resistance alleles is often dominant or partially dominant. nih.gov This means that even heterozygous individuals, carrying one resistant and one susceptible allele, can exhibit a resistant phenotype.
The genetic characterization of these alleles is crucial for developing molecular tools for the rapid detection of resistance in weed populations. Allele-specific PCR tests have been developed to identify known ACCase mutations in various weed species. researchgate.net
Examples of Genetically Characterized ACCase Resistance Alleles:
| Resistance Allele | Amino Acid Change | Nucleotide Change (where known) | Inheritance Pattern |
| Asn-2041 | Ile -> Asn | Not specified | Not specified |
| Leu-1781 | Ile -> Leu | Not specified | Partially Dominant/Dominant |
| Cys-2027 | Trp -> Cys | TGG -> TGC | Not specified |
| Gly-2078 | Asp -> Gly | Not specified | Partially Dominant/Dominant |
| Arg-2088 | Cys -> Arg | Not specified | Partially Dominant/Dominant |
In polyploid species like hexaploid wild oat (Avena fatua), the genetics of resistance can be more complex, with individuals potentially expressing multiple different ACCase gene resistance mutations. nih.gov This can lead to broader and higher levels of resistance to ACCase-inhibiting herbicides.
Metabolism, Degradation, and Environmental Dynamics of Methyl 2 3 Trifluoromethyl Phenoxy Propanoate
Metabolic Transformation in Biological Systems (Non-Human)
In non-human biological systems, methyl 2-[3-(trifluoromethyl)phenoxy]propanoate undergoes several biotransformation reactions that alter its chemical structure and biological activity. These transformations are primarily enzymatic and can be broadly categorized into hydrolysis, oxidation, and conjugation pathways.
The initial and a crucial step in the metabolism of this compound is the hydrolytic cleavage of the methyl ester bond. This reaction is catalyzed by carboxylesterase enzymes present in various tissues, leading to the formation of its corresponding carboxylic acid, 2-[3-(trifluoromethyl)phenoxy]propanoic acid, and methanol (B129727). This conversion is a common metabolic pathway for many ester-containing xenobiotics. The resulting acid is generally more water-soluble than the parent ester, which can influence its distribution and excretion from the organism.
Following the initial hydrolysis, the resulting 2-[3-(trifluoromethyl)phenoxy]propanoic acid can undergo further biotransformation through oxidative and conjugation pathways.
Oxidative Pathways: Oxidative metabolism, primarily mediated by the cytochrome P450 monooxygenase system, can introduce hydroxyl groups onto the aromatic ring of the molecule. The presence of the electron-withdrawing trifluoromethyl group can influence the position of this hydroxylation. This process increases the polarity of the molecule, facilitating its subsequent conjugation and excretion.
Conjugation Pathways: The primary conjugation pathway for the acid metabolite and its hydroxylated derivatives is the formation of conjugates with endogenous molecules such as glutathione (B108866). This reaction is catalyzed by glutathione S-transferases (GSTs), which are a superfamily of enzymes crucial for the detoxification of a wide range of xenobiotics. The glutathione conjugate is significantly more water-soluble and is a substrate for transporters that facilitate its elimination from the cell and the organism. In plants, these conjugates may be further processed and sequestered into vacuoles.
The general scheme for glutathione conjugation involves the nucleophilic attack of the glutathione thiolate anion on an electrophilic center of the xenobiotic. For phenoxypropanoates, this can occur via displacement of a suitable leaving group on the molecule.
The principal metabolite of this compound in non-human biological systems is 2-[3-(trifluoromethyl)phenoxy]propanoic acid, formed through the hydrolysis of the parent ester. This acid is often the biologically active form of the compound, particularly in the context of herbicidal activity. Phenoxypropanoic acids are known to act as synthetic auxins, a class of plant growth regulators.
Other potential metabolites include hydroxylated derivatives of the aromatic ring and their subsequent glutathione conjugates. The biological activity of these further metabolites is generally considered to be significantly lower than that of the parent acid, as these transformations are typically part of a detoxification process. The specific herbicidal activity of 2-[3-(trifluoromethyl)phenoxy]propanoic acid would be dependent on its ability to mimic natural auxins and disrupt normal plant growth processes.
| Parent Compound | Metabolic Process | Major Metabolite | Potential Subsequent Metabolites |
| This compound | Hydrolysis | 2-[3-(trifluoromethyl)phenoxy]propanoic acid | Hydroxylated derivatives, Glutathione conjugates |
Abiotic and Biotic Degradation in Environmental Matrices
In the environment, this compound is subject to degradation by both non-biological (abiotic) and biological (biotic) processes. These processes are critical in determining the compound's persistence in soil and water.
Kinetics: In aqueous environments, this compound can be degraded by sunlight, a process known as photodegradation or photolysis. This can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the water, such as dissolved organic matter, that generate reactive species like hydroxyl radicals.
The rate of photodegradation is influenced by factors such as the intensity and wavelength of light, the pH of the water, and the presence of photosensitizing agents. For many phenoxy herbicides, photodegradation follows pseudo-first-order kinetics. While specific photodegradation half-lives for this compound are not extensively documented, studies on related phenoxy herbicides have reported half-lives ranging from several days to weeks under natural sunlight conditions.
Product Identification: The photodegradation of phenoxy herbicides in water can lead to a variety of transformation products. Common reactions include cleavage of the ether linkage, hydroxylation of the aromatic ring, and degradation of the propanoate side chain. For this compound, potential photoproducts could include 3-(trifluoromethyl)phenol (B45071) and various hydroxylated derivatives. Further degradation can lead to the opening of the aromatic ring and eventual mineralization to carbon dioxide and water. It is also important to note that some transformation products, such as chlorophenols from chlorinated phenoxy herbicides, can be more toxic than the parent compound.
| Process | Influencing Factors | Potential Degradation Products |
| Direct Photolysis | Light intensity and wavelength | 3-(Trifluoromethyl)phenol, hydroxylated derivatives |
| Indirect Photolysis | Presence of photosensitizers (e.g., dissolved organic matter) | Ring-opened products, CO2, H2O |
Microbial degradation is a key process in the dissipation of phenoxy herbicides from soil and aquatic environments. A diverse range of microorganisms, including bacteria and fungi, have been shown to be capable of utilizing these compounds as a source of carbon and energy.
The initial step in the microbial degradation of this compound is likely the hydrolysis of the ester to 2-[3-(trifluoromethyl)phenoxy]propanoic acid. Subsequently, microorganisms can employ various enzymatic pathways to break down the acid metabolite. A common pathway for phenoxy herbicides involves the cleavage of the ether bond, followed by the degradation of the aromatic ring. This often proceeds through the formation of catechol or substituted catechol intermediates, which are then subject to ring cleavage by dioxygenase enzymes.
The presence of the trifluoromethyl group can affect the rate and pathway of microbial degradation. While some microorganisms are capable of degrading fluorinated aromatic compounds, the carbon-fluorine bond is generally strong and can make the compound more resistant to microbial attack compared to its non-fluorinated counterparts. The persistence of the trifluoromethyl group or its transformation products in the environment is a key area of research.
The rate of microbial degradation is highly dependent on environmental conditions such as soil type, organic matter content, temperature, moisture, pH, and the composition of the microbial community.
Chemical Hydrolysis and pH Influence on Compound Stability
The stability of this compound is significantly influenced by chemical hydrolysis, a process where the compound reacts with water, leading to its breakdown. The rate of this degradation pathway is highly dependent on the pH of the surrounding medium. Generally, for ester compounds such as this, hydrolysis can occur under acidic, neutral, and alkaline conditions, though the rates often differ substantially across this spectrum.
The primary hydrolysis product of this compound is its corresponding carboxylic acid, 2-[3-(trifluoromethyl)phenoxy]propanoic acid, and methanol. This transformation is significant from an environmental standpoint as the resulting acid possesses different chemical properties, including mobility and toxicity, compared to the parent ester.
The influence of pH on the hydrolysis rate is a critical factor in determining the compound's persistence in various aqueous environments. While specific experimental data for this compound is limited in publicly available literature, the behavior of analogous phenoxypropanoate esters suggests that the hydrolysis rate is typically slowest in the acidic to neutral pH range (pH 4-7) and increases significantly under alkaline conditions (pH > 8). This base-catalyzed hydrolysis is a common characteristic of esters.
Table 1: Expected Influence of pH on the Hydrolysis Rate of this compound
| pH Range | Expected Hydrolysis Rate | Primary Mechanism |
| Acidic (pH < 4) | Moderate | Acid-catalyzed hydrolysis |
| Neutral (pH 7) | Slow | Neutral hydrolysis |
| Alkaline (pH > 8) | Rapid | Base-catalyzed hydrolysis |
This table represents expected trends based on the chemical properties of similar phenoxypropanoate esters, in the absence of specific experimental data for the target compound.
Environmental Persistence and Fate Modeling
The environmental persistence and ultimate fate of this compound are governed by a combination of its chemical properties and the characteristics of the receiving environment. Fate modeling, which integrates data on processes like hydrolysis, adsorption, and volatilization, is a predictive tool used to estimate the compound's distribution and longevity in different environmental compartments such as soil, water, and air.
Adsorption-Desorption Dynamics in Soil and Sediment
The movement and bioavailability of this compound in the terrestrial environment are largely controlled by its adsorption and desorption to soil and sediment particles. Adsorption refers to the binding of the chemical to the surface of these particles, while desorption is its release back into the soil solution. These processes are influenced by the physicochemical properties of both the compound and the soil.
Key soil properties affecting adsorption include organic matter content, clay content and type, and pH. For many organic compounds, including those with structures similar to this compound, soil organic matter is the primary sorbent. The strength of adsorption is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A higher Koc value indicates stronger binding to soil and less potential for movement. The trifluoromethyl group on the phenoxy ring may influence the compound's polarity and, consequently, its interaction with soil components.
The pH of the soil is also a critical factor, particularly as the parent ester hydrolyzes to its acidic form, 2-[3-(trifluoromethyl)phenoxy]propanoic acid. The speciation of this acid (whether it is in its neutral or anionic form) is pH-dependent. At typical environmental pH values, the acid will be predominantly in its anionic form, which is generally more mobile and less adsorbed than the neutral form.
Table 2: Soil Properties Influencing Adsorption of this compound and its Acid Metabolite
| Soil Property | Influence on Adsorption | Rationale |
| Organic Matter | High | Provides a nonpolar phase for hydrophobic partitioning. |
| Clay Content | Moderate | Clay minerals can provide surfaces for adsorption, particularly for polar compounds. |
| Soil pH | High | Affects the hydrolysis of the ester and the ionization of the resulting carboxylic acid, influencing its mobility. |
Leaching Potential and Mobility in Aquatic Environments
The potential for this compound to leach through the soil profile and contaminate groundwater is a significant environmental concern. Leaching is the downward movement of a substance through the soil with percolating water. The mobility of the compound is inversely related to its adsorption to soil particles; strongly adsorbed compounds are less likely to leach.
In aquatic environments, the compound's mobility will be governed by its solubility in water and its tendency to partition to suspended sediments and bed sediments. The same principles of adsorption-desorption that apply in soil are relevant in aquatic systems.
Volatilization Characteristics and Atmospheric Transport
Volatilization is the process by which a chemical transitions from a solid or liquid phase to a gaseous phase, allowing for its transport in the atmosphere. The tendency of a chemical to volatilize from soil or water surfaces is determined by its vapor pressure and its Henry's Law constant. The Henry's Law constant relates the concentration of a chemical in the air to its concentration in water at equilibrium, providing an indication of its air-water partitioning behavior.
Advanced Research Perspectives and Future Directions
Exploration of Undiscovered Biological Activities Beyond Primary Targets
While the primary biological targets of phenoxypropanoate herbicides are well-established, there is a significant research gap concerning their potential secondary or off-target effects. The complex biological systems of both target and non-target organisms may harbor unforeseen interactions with these molecules. Future research will likely focus on screening for novel bioactivities, which could reveal new applications or provide a more comprehensive understanding of their environmental and toxicological profiles.
Investigative efforts may include high-throughput screening (HTS) against diverse panels of receptors, enzymes, and cellular pathways. Such exploratory studies could uncover interactions with systems not traditionally associated with herbicide action, such as the endocrine or nervous systems in non-target species. For instance, metabolomic studies on organisms exposed to various pesticides have revealed alterations in pathways related to amino acid and lipid metabolism, which are critical for protein synthesis and cellular structure. mdpi.com Understanding these broader biological impacts is crucial for a complete risk assessment and for identifying potential new leads for other applications.
Development of Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling
The detection and quantification of methyl 2-[3-(trifluoromethyl)phenoxy]propanoate and its metabolites at trace levels in complex environmental and biological matrices remain a significant analytical challenge. Future research will necessitate the development of more sensitive and specific analytical methods to understand the compound's fate, transport, and metabolic pathways.
Advanced analytical platforms, particularly high-resolution mass spectrometry (HRMS), are central to this effort. nih.gov These techniques enable the identification and structural elucidation of previously unknown metabolites, providing a more complete picture of how the compound is processed in organisms and the environment. nih.gov Metabolite profiling, or metabolomics, has become an essential tool for identifying both predicted and unpredicted changes in metabolic networks following exposure to a chemical. nih.gov For example, common metabolic transformations for related compounds include the reduction of keto groups and hydroxylation on alkyl chains. nih.gov Identifying the specific metabolites of this compound is key to understanding its complete toxicological profile and environmental persistence.
Table 1: Advanced Analytical Techniques in Compound Analysis
| Technique | Application | Key Advantages |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Identification and quantification of parent compound and metabolites. | High sensitivity, high specificity, structural elucidation of unknown compounds. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and detection of compounds in complex mixtures (e.g., soil, water, blood). | Versatile, widely applicable, good for non-volatile compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile and semi-volatile compounds. | Excellent separation efficiency, extensive compound libraries for identification. |
Integration of Multi-Omics Approaches to Understand Compound Effects at a Systems Level
To gain a comprehensive understanding of the biological effects of this compound, future research is moving towards the integration of multiple "omics" technologies. mdpi.comfrontiersin.org This systems-level approach analyzes the global changes occurring in an organism upon exposure by combining data from genomics, transcriptomics, proteomics, and metabolomics. frontiersin.org
Multi-omics strategies can reveal subtle metabolic perturbations that would be missed by standard biochemical and histological analyses. nih.govresearchgate.net For example, studies on pesticide mixtures have shown that while traditional measures show little effect, integrated omics analyses can highlight stress on the gut-liver axis and alterations in key metabolic pathways like nicotinamide (B372718) and tryptophan metabolism. researchgate.net Applying this approach to phenoxypropanoates can provide a holistic view of their mechanism of action and potential toxicity pathways, leading to more accurate risk assessments. nih.govnih.gov By linking changes in gene expression (transcriptomics) to protein levels (proteomics) and metabolic outputs (metabolomics), researchers can construct detailed models of the compound's biological impact. mdpi.com
Application of Chemoinformatics and Artificial Intelligence in Rational Design
The fields of chemoinformatics and artificial intelligence (AI) are revolutionizing the discovery and design of new chemical compounds, including next-generation phenoxypropanoate derivatives. nih.gov These computational tools can accelerate the design-make-test-analyze (DMTA) cycle by moving many initial experiments from the laboratory to a virtual environment. nih.gov
Table 2: Chemoinformatics and AI in Compound Design
| Technology | Application in Rational Design | Potential Outcome |
|---|---|---|
| Virtual Screening | Screening large chemical libraries for potential activity against a biological target. | Rapid identification of promising lead compounds. |
| Machine Learning Models | Predicting properties such as toxicity, metabolic stability, and binding affinity. | More informed decision-making in the early stages of discovery. nih.gov |
| Molecular Dynamics Simulations | Simulating the interaction between the compound and its biological target over time. | Understanding the mechanism of action at a molecular level. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Relating the chemical structure of compounds to their biological activity. | Designing new molecules with improved potency and selectivity. |
Sustainable Synthesis Methodologies for Phenoxypropanoate Derivatives
In line with the principles of green chemistry, a significant future direction is the development of sustainable and environmentally friendly methods for synthesizing this compound and its analogs. The goal is to minimize the environmental impact of chemical manufacturing by reducing waste, avoiding hazardous solvents, and using renewable resources. researchgate.net
Key innovative approaches include:
Biocatalysis : Utilizing enzymes or whole microorganisms as catalysts can lead to highly specific reactions under mild conditions, reducing energy consumption and by-product formation. researchgate.net Enzyme-driven synthesis offers a promising, cost-efficient, and environmentally compatible alternative to traditional chemical methods. researchgate.net
Use of Greener Solvents : Replacing traditional volatile organic solvents with more benign alternatives, such as water, supercritical fluids, or bio-based solvents, can significantly reduce the environmental footprint of the synthesis process.
Renewable Feedstocks : Integrating renewable raw materials, such as those derived from biomass, can decrease the reliance on petrochemicals.
Catalysis : Employing highly efficient catalytic reagents instead of stoichiometric ones minimizes waste and improves atom economy.
These green synthesis strategies aim to make the production of phenoxypropanoates not only more economically viable but also more aligned with global sustainability goals. researchgate.netnih.govmdpi.com
Q & A
Q. What statistical methods are appropriate for analyzing dose-dependent bioactivity data?
Q. How do solvent polarity and proticity influence reaction kinetics in trifluoromethylation steps?
- Methodological Answer : Kamlet-Taft parameters quantify solvent effects. High-polarity solvents (DMF, DMSO) stabilize transition states in SNAr reactions, while protic solvents (MeOH) slow kinetics due to hydrogen bonding. Kinetic studies via stopped-flow UV-Vis spectroscopy validate these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
